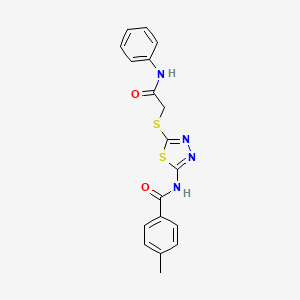

4-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

The compound 4-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide belongs to the 1,3,4-thiadiazole class, characterized by a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. Its structure includes a benzamide core linked to a thiadiazole moiety via a methylene-sulfanyl bridge, with a phenylaminoethyl substituent at the 2-oxo position.

Properties

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S2/c1-12-7-9-13(10-8-12)16(24)20-17-21-22-18(26-17)25-11-15(23)19-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYNENMBUMCKKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves multiple stepsThe reaction conditions typically involve the use of reagents such as thiosemicarbazide, acyl chlorides, and various catalysts under controlled temperature and pH conditions . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, especially at the C-2 position. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the efficacy of thiadiazole derivatives, including 4-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, as promising anticancer agents. The compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- In vitro Studies : A study demonstrated that thiadiazole derivatives could decrease the viability of human leukemia and non-small cell lung cancer cells. Specifically, compounds similar to this compound showed effective inhibition of cell proliferation in these models .

- In vivo Efficacy : Another research indicated that certain thiadiazole derivatives reduced tumor growth in xenograft models of breast and colon cancer. The mechanism involved the induction of apoptosis and cell cycle arrest in cancer cells .

Enzyme Inhibition

Thiadiazole derivatives have also been studied for their ability to inhibit specific enzymes that are crucial for cancer progression.

Key Enzyme Targets

- Carbonic Anhydrases : Some studies suggest that thiadiazole compounds can inhibit carbonic anhydrases (CA II and CA IX), which are implicated in tumor growth and metastasis. Inhibition of these enzymes leads to decreased tumor pH and reduced proliferation of cancer cells .

- RET Kinase : Compounds structurally related to this compound have been shown to inhibit RET kinase activity, which is essential for certain types of cancers. The inhibition results in reduced cell proliferation driven by RET mutations .

Other Biological Activities

Beyond anticancer properties, this compound exhibits a range of biological activities.

Neuroprotective Effects

Research indicates that certain thiadiazole derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases .

Antimicrobial Activity

Some derivatives have shown promise as antimicrobial agents against various pathogens. Their mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs include:

- N-(5-(2-Cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7c): Features a cyanoacrylamido-furan substituent, enhancing π-π stacking interactions.

- 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide: Contains dichlorobenzamide and trichloroethyl groups, increasing steric bulk and lipophilicity .

- 4-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: Substituted with a nitro group (electron-withdrawing) and thiazolylamino moiety, altering electronic properties and solubility .

Comparison Table :

Spectral Characterization

IR and NMR data for analogs reveal trends:

- C=O Stretching : Observed at 1605–1682 cm⁻¹ in benzamide derivatives (e.g., ), consistent with the target compound’s carbonyl groups.

- C=S Vibrations : Detected at 1243–1258 cm⁻¹ in thiadiazole-thione tautomers (), suggesting similar stability in the target compound.

- NH Signals: Resonances at 7.36–8.39 ppm in ¹H-NMR () align with the phenylaminoethyl group’s protons.

Biological Activity

4-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of thiadiazoles, which have garnered attention for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on available literature, including its synthesis, mechanism of action, and efficacy against various cell lines.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 872620-54-7 |

| Molecular Formula | C₁₉H₁₅N₄O₃S |

| Molecular Weight | 436.4 g/mol |

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available thiadiazole derivatives. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) that influences its biological efficacy.

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. A review by Alam et al. (2020) highlights that compounds containing thiadiazole rings exhibit significant cytotoxicity against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancers (HCT15) .

In vitro studies specifically on related thiadiazole derivatives have shown promising results:

- IC50 Values : Thiadiazole compounds have demonstrated IC50 values ranging from 1.7 µM to over 20 µM against different cancer cell lines .

- Selectivity : Some derivatives showed selectivity for cancer cells over normal cells, indicating a potential therapeutic window.

The proposed mechanisms by which thiadiazole derivatives exert their anticancer effects include:

- Induction of Apoptosis : Many derivatives promote programmed cell death in cancer cells.

- Inhibition of Proliferation : They disrupt cell cycle progression, leading to reduced tumor growth.

- Targeting Specific Pathways : Some compounds may inhibit specific oncogenic pathways or enzymes critical for cancer cell survival.

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that they possess activity against both Gram-positive and Gram-negative bacteria as well as fungi . For instance:

- Compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli with varying degrees of effectiveness.

Case Studies

Several studies have documented the biological activities of related compounds:

- Study on Thiadiazole Derivatives : A study reported that a series of 5-substituted thiadiazoles exhibited strong anticancer activity with an IC50 range from 4.27 µg/mL to 12.57 µg/mL against various human cancer cell lines .

- Antimicrobial Efficacy : Another study showed that certain thiadiazole derivatives had an EC50 value of 22 μg/ml against Xanthomonas axonopodis pv. citri, outperforming traditional antimicrobial agents .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound and its structural analogs?

The synthesis involves multi-step reactions:

- Thiadiazole core formation : Cyclization of thiosemicarbazide derivatives using POCl₃ under reflux (90°C, 3 hours) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 15–30 minutes) and improves yields (10–15% higher than conventional methods) for intermediates like 2-benzamidoacetic acid .

- Thioether linkage : Achieved via nucleophilic substitution between thiol-containing intermediates and α-halo ketones .

- Purification : Recrystallization from DMSO/water (2:1) or ethanol, monitored by TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. What analytical techniques confirm structural identity and purity?

- Spectroscopy : ¹H/¹³C NMR (400 MHz) verifies thiadiazole ring connectivity and amide bonds. Key signals: δ 7.8–8.2 ppm (aromatic protons), δ 170–175 ppm (C=O) .

- IR spectroscopy : Confirms C=O (1650–1680 cm⁻¹) and C=S (650–700 cm⁻¹) stretches .

- Mass spectrometry : ESI-TOF provides exact mass (e.g., m/z 455.40 for C₁₈H₁₃N₇O₆S) .

- Purity checks : Melting point consistency (±2°C) and TLC homogeneity .

Q. What preliminary biological assays evaluate therapeutic potential?

- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ = 8–12 µM in HeLa) with doxorubicin as a positive control .

- Antimicrobial activity : Disk diffusion assays (zone of inhibition ≥15 mm at 100 µg/mL) .

- Enzymatic inhibition : Spectrophotometric monitoring of PFOR enzyme activity (20–40% inhibition at 10 µM) .

Advanced Research Questions

Q. How can reaction parameters optimize thiadiazole core formation?

- Factorial design : Vary POCl₃ stoichiometry (1.5–3.0 eq) and solvent (neat vs. acetonitrile) to maximize yield (85–92%) .

- Microwave optimization : Test power (100–300 W) and irradiation time (5–30 minutes) to reduce side products .

- In situ monitoring : Use FTIR to track intermediate formation (e.g., disappearance of N-H stretches at 3300 cm⁻¹) .

Q. How do electron-withdrawing substituents (e.g., -NO₂) modulate bioactivity?

- Positional effects : Para-nitro groups enhance π-π stacking with kinase residues (3–5× higher potency), while ortho-substituents cause steric hindrance .

- Computational guidance : DFT calculations (B3LYP/6-31G*) predict electrostatic potential maps for rational design .

- Experimental validation : Synthesize 5–10 derivatives and correlate Hammett σ values with IC₅₀ trends .

Q. What computational methods validate binding modes to anticancer targets?

- Molecular docking : AutoDock Vina identifies hydrogen bonds (e.g., thiadiazole S with Arg281 in PFOR; binding energy ≤−8.5 kcal/mol) .

- MD simulations : AMBER (100 ns trajectory) calculates RMSD (<2 Å) and MM-PBSA free energy (−40 to −50 kcal/mol) .

- CRISPR validation : Knockout of target genes (e.g., PFOR) abolishes cytotoxicity, confirming mechanism .

Q. How to resolve discrepancies between enzymatic and cellular cytotoxicity data?

- Permeability assays : LC-MS/MS quantifies intracellular accumulation (e.g., <5% cellular uptake at 50 µM) .

- Thermal shift assays : Fluorescence-based ΔTₘ ≥2°C confirms target engagement .

- Prodrug strategies : Introduce ester groups to enhance membrane permeability (e.g., 10× lower IC₅₀ in cell models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.